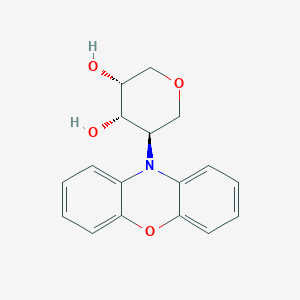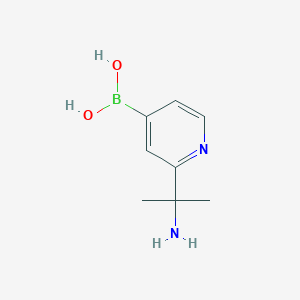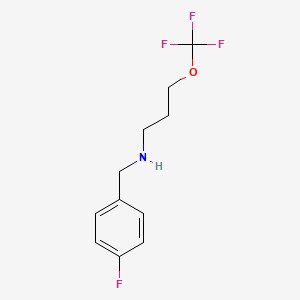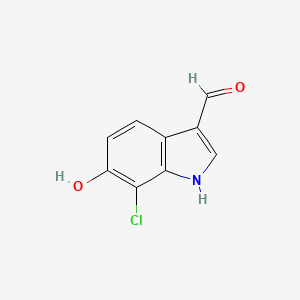![molecular formula C10H12N2O2 B11758121 1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione is a heterocyclic compound that features a fused ring system combining pyridine and azepine structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Beckmann Rearrangement: Another method includes the Beckmann rearrangement of oximes, which can be initiated by trifluoromethanesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned laboratory methods to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Industry: May be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The exact mechanism of action for 1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, similar compounds have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Pyrazolo[3,4-d]pyrimidine: Studied as a cyclin-dependent kinase inhibitor.
Pyrido[2,3-d]pyrimidin-5-one: Used in various medicinal chemistry applications.
Uniqueness: 1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-methyl-3,4,5,7-tetrahydropyrido[4,3-b]azepine-2,8-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-8-5-9(13)11-6-7(8)3-2-4-10(12)14/h5-6H,2-4H2,1H3,(H,11,13) |
Clave InChI |
PWMXIZFAWGKDOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCCC2=CNC(=O)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)


![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)

![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)


![[Ethyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11758091.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
![Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate](/img/structure/B11758106.png)
